molecular formula C16H26N2 B14429514 e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- CAS No. 78497-35-5

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-

Cat. No.: B14429514
CAS No.: 78497-35-5
M. Wt: 246.39 g/mol
InChI Key: OCHIAWVQRNYHIG-UHFFFAOYSA-N
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Description

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.3910 . This compound is characterized by its unique bicyclic structure, which consists of two bicyclo(2.2.2)octane units connected by a diazene (N=N) group. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- typically involves the reaction of bicyclo(2.2.2)octane derivatives with diazene precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where bicyclo(2.2.2)oct-2-ene reacts with a suitable dienophile to form the desired product . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the diazene linkage.

Industrial Production Methods

Industrial production of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.

    Substitution: The bicyclic units can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo(2.2.2)octane oxides, while reduction can produce amines.

Scientific Research Applications

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclic structure. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- include:

Uniqueness

The uniqueness of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- lies in its combination of the bicyclic structure with the diazene linkage, providing distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

78497-35-5

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

bis(1-bicyclo[2.2.2]octanyl)diazene

InChI

InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2

InChI Key

OCHIAWVQRNYHIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4

Origin of Product

United States

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